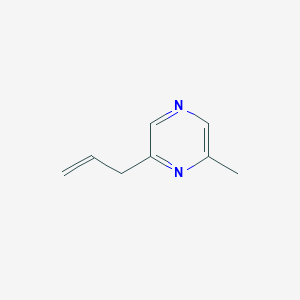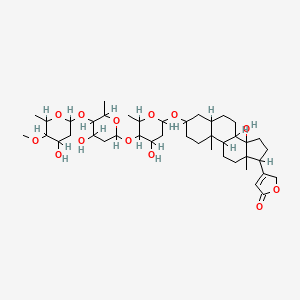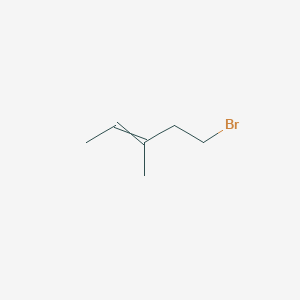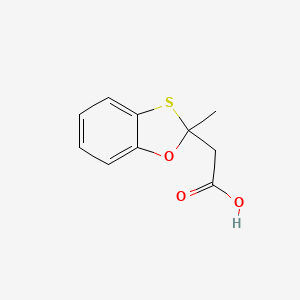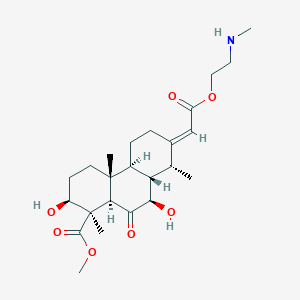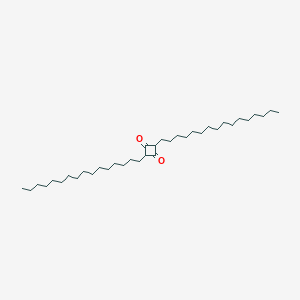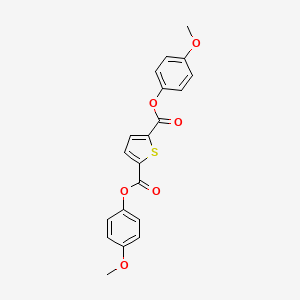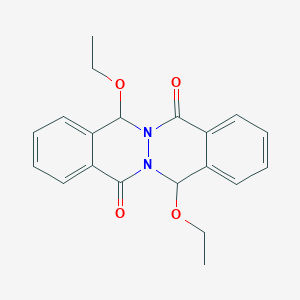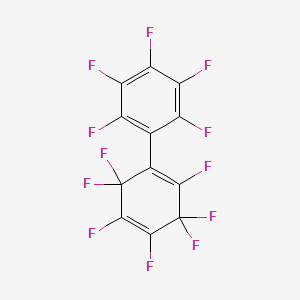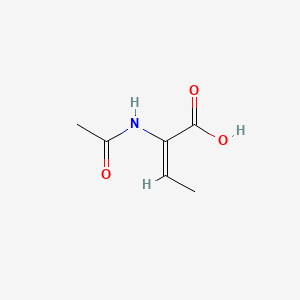
Decahydro-1,7-ethanonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-1,7-ethanonaphthalene, also known as tricyclo[6.2.2.0(2,7)]dodecane, is a polycyclic hydrocarbon with the molecular formula C12H20 . This compound is characterized by its unique tricyclic structure, which consists of three fused rings. It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, making it relatively stable.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decahydro-1,7-ethanonaphthalene can be synthesized through the partial hydrogenation of 1,4,4a,5,6,8a-hexahydro-1,4-ethanonaphthalene over a nickel–kieselguhr catalyst . The process involves the addition of hydrogen to the unsaturated bonds in the starting material, resulting in the formation of the fully saturated this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves catalytic hydrogenation, which is a common industrial process for producing saturated hydrocarbons. This method typically employs high-pressure hydrogen gas and a metal catalyst such as nickel or palladium.
Analyse Chemischer Reaktionen
Types of Reactions
Decahydro-1,7-ethanonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Although it is already a fully saturated hydrocarbon, further reduction can lead to the formation of more stable derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine in the presence of a catalyst.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as amino alcohols and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Decahydro-1,7-ethanonaphthalene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex polycyclic compounds.
Medicine: Some derivatives are explored for their pharmacological potential as therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of decahydro-1,7-ethanonaphthalene and its derivatives involves interactions with various molecular targets. For example, its amino alcohol derivatives can interact with biological membranes, altering their properties and potentially leading to biological effects . The exact pathways and molecular targets depend on the specific derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecane: Another polycyclic hydrocarbon with similar stability and reactivity.
Decahydro-1,4-ethanonaphthalene: A closely related compound with a slightly different structure.
Uniqueness
Decahydro-1,7-ethanonaphthalene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
54516-68-6 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
tricyclo[6.2.2.04,9]dodecane |
InChI |
InChI=1S/C12H20/c1-2-10-6-4-9-5-7-11(3-1)12(10)8-9/h9-12H,1-8H2 |
InChI-Schlüssel |
SFNGMIZZMRGBFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC3CCC(C1)C2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14629258.png)
